5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Overview
Description
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclohexanone and thiophenol derivatives, followed by carboxylation reactions. The reaction conditions often include the use of catalysts such as methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes. The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1-benzothiophene-2-carboxylic acid
- 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
- 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzopyran-2-carboxylic acid
Uniqueness
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic properties compared to its oxygen or carbon analogs. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing pharmaceuticals and materials .
Properties
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(6-11)5-9(14-8)10(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOUUQQDPYRPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=C(S2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339526-12-3 | |
Record name | 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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